Structural Differentiation: 4‑Fluorophenoxy‑Benzoyl Substituent Versus Simpler 3‑Fluorobenzoyl or 3‑Methoxybenzoyl Analogs
The target compound bears a 3‑(4‑fluorophenoxy)benzoyl group (C₁₃H₈F₂O₂ fragment), whereas the closest commercially cataloged analog, CAS 2034461‑25‑9, carries a simpler 3‑fluorobenzoyl moiety (C₇H₄FO fragment) . This difference adds one phenyl ether ring, one additional oxygen atom, and shifts the fluorine substitution pattern from meta‑monofluorobenzoyl to para‑fluorophenoxy. The molecular weight increases from 347.4 g·mol⁻¹ (analog) to 439.5 g·mol⁻¹ (target), a 92.1 Da increment that will predictably alter logP, polar surface area, and protein‑binding pharmacophore geometry. No head‑to‑head biophysical or biochemical comparison between these two specific compounds has been reported in the peer‑reviewed literature.
| Evidence Dimension | Molecular weight and substituent complexity |
|---|---|
| Target Compound Data | MW = 439.5 g·mol⁻¹; contains 3‑(4‑fluorophenoxy)benzoyl substituent |
| Comparator Or Baseline | 4‑(3‑Fluorobenzoyl)‑7‑phenyl‑1λ⁶,4‑thiazepane‑1,1‑dione (CAS 2034461‑25‑9): MW = 347.4 g·mol⁻¹; contains 3‑fluorobenzoyl substituent |
| Quantified Difference | ΔMW = +92.1 Da; additional diaryl ether bridge |
| Conditions | Computed from molecular formulas (target: C₂₄H₂₂FNO₄S; analog: C₁₈H₁₈FNO₃S) as listed on vendor product pages . |
Why This Matters
The 92 Da mass increase and added aromatic ether suggest higher lipophilicity and distinct hydrogen‑bond‑acceptor topology, which will differentiate the compound's behavior in cellular permeability, metabolic stability, and off‑target binding profiles compared to the mono‑fluorobenzoyl analog during screening cascade progression.
